molecular formula C9H12N2O2 B1267521 5,5-Dicyclopropylimidazolidine-2,4-dione CAS No. 7250-75-1

5,5-Dicyclopropylimidazolidine-2,4-dione

Cat. No. B1267521
CAS RN: 7250-75-1
M. Wt: 180.2 g/mol
InChI Key: ACISZUHKKBVJSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5-Dicyclopropylimidazolidine-2,4-dione, also known as DCDPS, is an important intermediate compound in the synthesis of pharmaceuticals and dyes. It has a molecular weight of 180.21 .


Molecular Structure Analysis

The molecular structure of 5,5-Dicyclopropylimidazolidine-2,4-dione is represented by the InChI code 1S/C9H12N2O2/c12-7-9 (5-1-2-5,6-3-4-6)11-8 (13)10-7/h5-6H,1-4H2, (H2,10,11,12,13) . This indicates that the molecule is composed of 9 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms.


Physical And Chemical Properties Analysis

5,5-Dicyclopropylimidazolidine-2,4-dione is a powder at room temperature . It has a melting point of 199-202 degrees Celsius .

Scientific Research Applications

Antimicrobial Potential

A series of different imidazolidine-2,4-dione derivatives, including 5,5-Dicyclopropylimidazolidine-2,4-dione, have been synthesized and examined for their in vitro antimicrobial activity . These compounds have shown moderate antibacterial and weak antifungal activity .

Drug Discovery

Hydantoins, including 5,5-Dicyclopropylimidazolidine-2,4-dione, are an integral part of biologically active compounds such as anti-arrhythmic, anti-convulsive, and antitumor agents . The biological activities of different hydantoins are possible due to the interaction between the hydantoin ring and the various substituent groups .

Antiviral Activity

Hydantoins are known to possess activities against viruses . The urea component in the hydantoin structure contributes to this antiviral activity .

Antiprotozoal Activity

Hydantoins have shown activity against protozoa . This makes them potential candidates for the development of antiprotozoal drugs .

Antimycobacterial Activity

Hydantoins, including 5,5-Dicyclopropylimidazolidine-2,4-dione, have demonstrated activity against mycobacteria . This suggests their potential use in the treatment of diseases caused by mycobacteria .

Safety and Hazards

Safety data for 5,5-Dicyclopropylimidazolidine-2,4-dione indicates that it may be harmful if swallowed and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .

properties

IUPAC Name

5,5-dicyclopropylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c12-7-9(5-1-2-5,6-3-4-6)11-8(13)10-7/h5-6H,1-4H2,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACISZUHKKBVJSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2(C(=O)NC(=O)N2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90283163
Record name 5,5-dicyclopropylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90283163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5-Dicyclopropylimidazolidine-2,4-dione

CAS RN

7250-75-1
Record name NSC30165
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30165
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,5-dicyclopropylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90283163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.